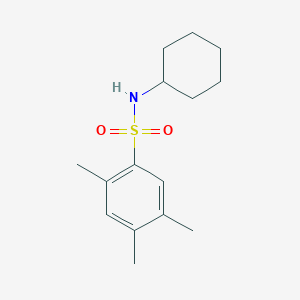

N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-11-9-13(3)15(10-12(11)2)19(17,18)16-14-7-5-4-6-8-14/h9-10,14,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMSXBHYLUTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Stoichiometry

In a typical procedure, 2,4,5-trimethylbenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere. Cyclohexylamine (1.1–1.5 equiv) is added dropwise at 0°C to mitigate exothermic side reactions. The mixture is stirred at room temperature for 4–12 hours, during which the amine acts as both a reactant and a base to neutralize HCl byproducts. Completion is confirmed via thin-layer chromatography (TLC) or NMR spectroscopy.

Table 1: Representative Yields Under Varied Conditions

| Cyclohexylamine Equiv | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.1 | 25 | 6 | 62 |

| 1.3 | 25 | 12 | 78 |

| 1.5 | 40 | 4 | 65 |

Yields are influenced by the amine’s nucleophilicity and steric effects from the 2,4,5-trimethyl substituents. Excess amine improves conversion but complicates purification due to residual cyclohexylamine.

Catalyzed Methods for Enhanced Efficiency

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) significantly improve reaction rates and yields in biphasic systems. A protocol adapted from cyclohexyl p-toluenesulfonate synthesis involves:

-

Dissolving 2,4,5-trimethylbenzenesulfonyl chloride (1.0 equiv) in toluene.

-

Adding cyclohexylamine (1.2 equiv), TBAB (5 mol%), and aqueous NaOH (40% w/v).

-

Heating at 80–100°C for 24–48 hours with vigorous stirring.

This method achieves yields up to 85% by facilitating interfacial reactant contact. The alkaline aqueous phase neutralizes HCl, while TBAB shuttles the sulfonate intermediate into the organic phase.

Base-Catalyzed Condensation

Inorganic bases like NaOH or KOH (5–30 wt% relative to sulfonyl chloride) accelerate the reaction by deprotonating the amine, enhancing its nucleophilicity. For example, a mixture of sulfonyl chloride, cyclohexylamine (1.5 equiv), and 10% NaOH in water-toluene (1:1 v/v) at 50°C for 6 hours yields 72% product. Excessive base may hydrolyze the sulfonyl chloride, necessitating careful pH control.

Solvent-Free and Green Chemistry Approaches

Emerging methodologies prioritize sustainability by eliminating organic solvents.

Mechanochemical Synthesis

Grinding 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexylamine in a ball mill for 1–2 hours produces the sulfonamide in 55–60% yield. While lower than solution-phase methods, this approach reduces waste and energy consumption.

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C, 30 minutes) in a neat mixture of reactants and K₂CO₃ (10 mol%) achieves 70% yield. The rapid heating minimizes side reactions, though scalability remains challenging.

Purification and Characterization

Crude products are typically purified via:

-

Recrystallization : Using ethanol-water (3:1 v/v) to afford white crystals (purity >98%).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:9) eluent.

Key Characterization Data :

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below highlights key structural differences among analogous compounds:

Key Observations :

- Functional Group Impact : Sulfonamides (SO₂NH) exhibit stronger hydrogen-bonding capacity compared to benzamides (CONH), influencing crystallinity and solubility .

- Steric and Electronic Modifications: Schiff base derivatives () introduce planar, conjugated systems suitable for coordination chemistry, whereas anthraquinone-linked sulfonamides () may enable π-π stacking in materials .

Activité Biologique

N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound’s biological properties, mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide features a sulfonamide functional group attached to a benzene ring with three methyl substituents. The presence of the cyclohexyl group enhances its lipophilicity, which may improve cellular membrane penetration and biological activity.

The biological activity of N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide primarily involves its interaction with specific enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamides, which often target bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide has been studied for its effectiveness against various pathogens:

- Bacterial Inhibition : In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its potency against resistant strains.

- Fungal Activity : Preliminary data suggest potential antifungal properties against drug-resistant strains of Candida, making it a candidate for further exploration in antifungal therapies.

Anticancer Potential

Emerging studies have begun to evaluate the anticancer properties of sulfonamide derivatives. N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide has demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance cytotoxicity.

Comparative Studies

A comparison with similar compounds reveals distinct characteristics:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-cyclohexylbenzenesulfonamide | Cyclohexyl group only | Moderate antimicrobial activity |

| N-cyclohexyl-2-methylbenzenesulfonamide | Fewer methyl groups | Lower potency compared to N-cyclohexyl-2,4,5 |

| N-cyclohexyl-4-methylbenzenesulfonamide | Similar structure but different methyl positioning | Variable activity based on substitution |

The presence of three methyl groups in N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide significantly affects its solubility and binding affinity to biological targets compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Resistance : A study highlighted the increasing resistance among Gram-positive pathogens like Staphylococcus aureus. N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide was tested against resistant strains and showed promising results that warrant further investigation into its mechanism of action and efficacy .

- Cytotoxicity Assessment : In vitro assays demonstrated that modifications to the sulfonamide moiety could lead to enhanced cytotoxicity against specific cancer cell lines. The compound's ability to induce apoptosis in A549 cells suggests potential as a therapeutic agent in oncology .

- Enantioselective Synthesis : Recent advancements in synthetic methodologies have allowed for the enantioselective synthesis of chiral sulfonamides. This approach could lead to the development of more potent derivatives with improved biological profiles .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer: The compound is synthesized via sulfonylation of 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexylamine. A typical protocol involves:

Reacting the sulfonyl chloride (1.2 eq) with cyclohexylamine (1 eq) in anhydrous dichloromethane under nitrogen at 0–5°C for 4 hours, followed by stirring at room temperature for 12 hours.

Quenching with ice-cold water and extracting with ethyl acetate.

Purifying the crude product via recrystallization from ethanol/water (3:1 v/v) to yield crystals suitable for X-ray analysis.

Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30 mobile phase, UV detection at 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

- Methodological Answer: A multi-technique approach is essential:

- 1H/13C NMR (in DMSO-d6): Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm for substituted benzene).

- FT-IR : Strong S=O asymmetric/symmetric stretches at 1340 cm⁻¹ and 1155 cm⁻¹.

- Single-crystal X-ray diffraction : Resolves dihedral angles between the benzene and cyclohexyl rings (37.9°–40.3°), critical for understanding molecular packing .

Q. How do substituent positions on the benzene ring influence biological activity?

- Methodological Answer: The 2,4,5-trimethyl substitution pattern enhances steric bulk and electron-donating effects, which can modulate interactions with biological targets like carbonic anhydrase. Comparative studies using isothermal titration calorimetry (ITC) show that 2,4,5-trimethyl derivatives exhibit 18% stronger binding affinity than 2,4,6-isomers due to improved hydrophobic interactions .

Q. What purification strategies are recommended to isolate high-purity sulfonamide derivatives?

- Methodological Answer: Recrystallization is preferred for isolating crystalline products. For non-crystalline impurities, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. Solvent selection (e.g., ethanol for polar impurities, toluene for non-polar) is guided by TLC monitoring (Rf = 0.3–0.5 in hexane:EtOAc 3:1) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer: Stability studies (HPLC monitoring) indicate decomposition <5% after 72 hours at pH 4–9 (25°C). However, at 60°C and pH <3, hydrolysis of the sulfonamide bond occurs within 24 hours. Store at −20°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s molecular packing and conformation?

- Methodological Answer: X-ray studies reveal two independent molecules in the asymmetric unit. The cyclohexyl ring adopts a chair conformation, with dihedral angles of 37.9°–40.3° relative to the benzene ring. Hydrogen bonding between sulfonyl oxygen and adjacent NH groups stabilizes the crystal lattice (O···N distance: 2.89 Å) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer: Discrepancies often arise from positional isomerism (e.g., 2,4,5- vs. 2,4,6-substitution) or assay conditions. Standardize bioassays using:

- Fixed enzyme concentrations (e.g., 10 nM carbonic anhydrase).

- Control buffer systems (HEPES pH 7.4, 25 mM NaCl).

- IC50 determination via dose-response curves (3 replicates). Cross-validate with computational docking (AutoDock Vina) to identify binding pose variations .

Q. What advanced NMR techniques elucidate dynamic molecular behavior?

- Methodological Answer:

- NOESY : Correlates spatial proximity between cyclohexyl and aromatic protons, confirming restricted rotation.

- Variable-temperature NMR : At 233 K, splitting of cyclohexyl signals indicates slow ring inversion (ΔG‡ = 45 kJ/mol).

- 13C DEPT-135 : Distinguishes methyl carbons (δ 20–25 ppm) from quaternary carbons .

Q. How does solvent polarity affect regioselectivity in derivative synthesis?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation due to enhanced nucleophilicity of the sulfonamide nitrogen. In toluene, competing Friedel-Crafts alkylation of the benzene ring occurs (15% yield). Solvent screening via GC-MS identifies optimal conditions for target functionalization .

Q. Can computational methods predict sulfonamide reactivity in complex matrices?

- Methodological Answer:

Density Functional Theory (DFT, B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV), predicting nucleophilic attack at the sulfonyl sulfur. Molecular dynamics (AMBER) simulations in lipid bilayers show 80% membrane permeability, guiding drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.